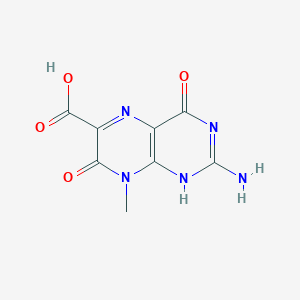
2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid, also known as Methotrexate, is a widely studied chemical compound that has been used in the treatment of various diseases. Methotrexate is a potent inhibitor of dihydrofolate reductase (DHFR) and has been used as an anti-cancer drug.
Mecanismo De Acción
2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid works by inhibiting the activity of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of DNA. By inhibiting DHFR, 2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid prevents the formation of new DNA, which leads to the death of rapidly dividing cells such as cancer cells.
Biochemical and physiological effects:
2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid has several biochemical and physiological effects. It can cause bone marrow suppression, which can lead to a decrease in white blood cells, red blood cells, and platelets. 2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid can also cause liver toxicity, which can lead to liver damage. Additionally, 2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid can cause gastrointestinal toxicity, which can lead to nausea, vomiting, and diarrhea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid has several advantages for lab experiments. It is a potent inhibitor of DHFR and can be used to study the role of DHFR in DNA synthesis. Additionally, 2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid is widely available and relatively inexpensive. However, 2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in some experiments. Additionally, 2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid can have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for 2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid research. One area of research is the development of new analogs of 2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid that have improved efficacy and reduced toxicity. Another area of research is the identification of new targets for 2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid, which could expand its use beyond cancer and autoimmune diseases. Additionally, there is ongoing research into the use of 2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid in combination with other drugs to improve treatment outcomes.
Métodos De Síntesis
2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid can be synthesized by reacting 2,4-diamino-6-hydroxypyrimidine with methanesulfonyl chloride to form 2,4-diamino-6-methylpyrimidine. The resulting compound is then condensed with 4-aminobenzoic acid to form 2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid.
Aplicaciones Científicas De Investigación
2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid has been extensively studied for its anti-cancer properties. It is commonly used in the treatment of various types of cancer, including leukemia, lymphoma, and breast cancer. 2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid has also been studied for its ability to treat autoimmune diseases such as rheumatoid arthritis and psoriasis.
Propiedades
Nombre del producto |
2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid |
|---|---|
Fórmula molecular |
C8H7N5O4 |
Peso molecular |
237.17 g/mol |
Nombre IUPAC |
2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid |
InChI |
InChI=1S/C8H7N5O4/c1-13-4-2(5(14)12-8(9)11-4)10-3(6(13)15)7(16)17/h1H3,(H,16,17)(H3,9,11,12,14) |
Clave InChI |
YJAYGCWNOOVXSV-UHFFFAOYSA-N |
SMILES isomérico |
CN1C2=C(C(=O)N=C(N2)N)N=C(C1=O)C(=O)O |
SMILES |
CN1C2=C(C(=O)N=C(N2)N)N=C(C1=O)C(=O)O |
SMILES canónico |
CN1C2=C(C(=O)N=C(N2)N)N=C(C1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



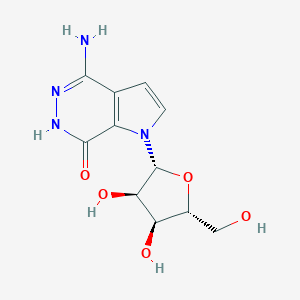
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(4S,5R,13S,18S)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B232774.png)
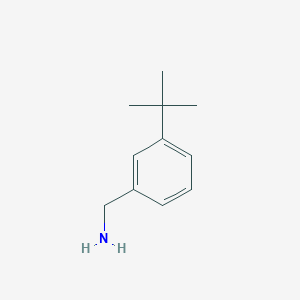
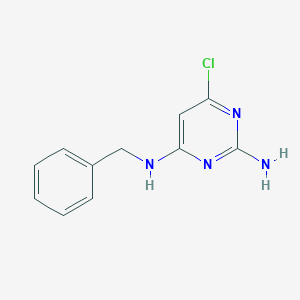
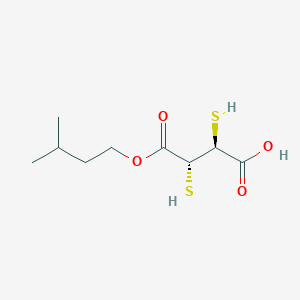
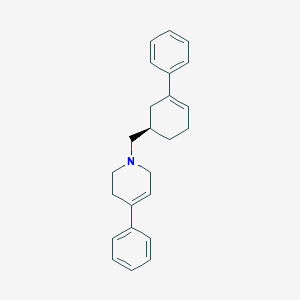
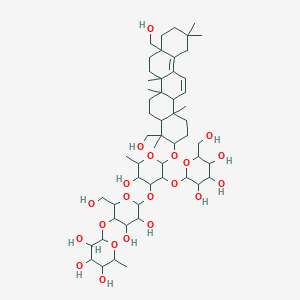
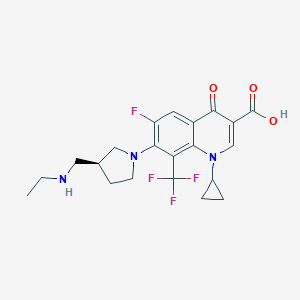
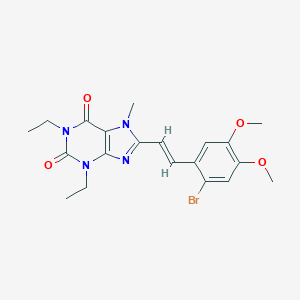
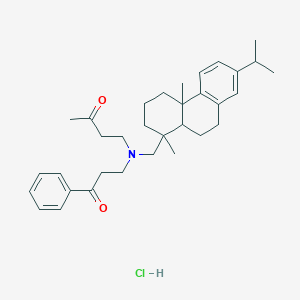
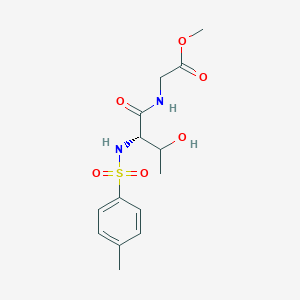
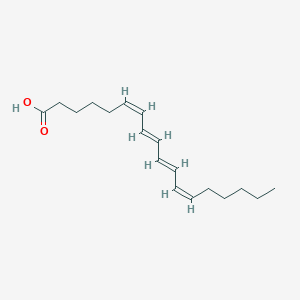
![2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one](/img/structure/B232871.png)
![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)